molecular formula C9H4F4O B14561195 Benzene, 1-ethynyl-2,3,5,6-tetrafluoro-4-methoxy- CAS No. 61794-57-8

Benzene, 1-ethynyl-2,3,5,6-tetrafluoro-4-methoxy-

Cat. No.: B14561195
CAS No.: 61794-57-8
M. Wt: 204.12 g/mol
InChI Key: IHPLAENRIRAFEA-UHFFFAOYSA-N
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Description

Benzene, 1-ethynyl-2,3,5,6-tetrafluoro-4-methoxy- is an organic compound belonging to the class of benzene derivatives. This compound is characterized by the presence of an ethynyl group, four fluorine atoms, and a methoxy group attached to the benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-ethynyl-2,3,5,6-tetrafluoro-4-methoxy- typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-ethynyl-2,3,5,6-tetrafluoro-4-methoxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes. Substitution reactions can result in the formation of various substituted benzene derivatives .

Scientific Research Applications

Benzene, 1-ethynyl-2,3,5,6-tetrafluoro-4-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-ethynyl-2,3,5,6-tetrafluoro-4-methoxy- involves its interaction with molecular targets through various pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atoms can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-ethynyl-2,3,5,6-tetrafluoro-4-methoxy- is unique due to the presence of the ethynyl and methoxy groups, which impart distinct chemical properties and reactivity compared to other tetrafluorobenzene derivatives.

Properties

CAS No.

61794-57-8

Molecular Formula

C9H4F4O

Molecular Weight

204.12 g/mol

IUPAC Name

1-ethynyl-2,3,5,6-tetrafluoro-4-methoxybenzene

InChI

InChI=1S/C9H4F4O/c1-3-4-5(10)7(12)9(14-2)8(13)6(4)11/h1H,2H3

InChI Key

IHPLAENRIRAFEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C#C)F)F

Origin of Product

United States

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